molecular formula C18H21BrN6 B079570 Basic red 46 CAS No. 12221-69-1

Basic red 46

Cat. No.: B079570
CAS No.: 12221-69-1
M. Wt: 401.3 g/mol
InChI Key: SYHRPJPCZWZVSR-UHFFFAOYSA-M
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Description

Basic Red 46, also known as Cationic Red X-GRL, is a synthetic dye belonging to the class of azo dyes. It is characterized by its vibrant red to orange-red shade and is widely used in various industries, including textiles, leather, paper, paints, candles, and adhesives. The compound is water-soluble and exhibits good affinity towards water, making it an effective dye for different substrates .

Mechanism of Action

Target of Action

Basic Red 46, also known as Cationic Red X-GRL, is a synthetic dye primarily used in various industries, including textile, food, and cosmetics . Its primary targets are the molecules of these substances, where it binds to give them their desired color.

Mode of Action

The interaction of this compound with its targets is primarily through adsorption . This process involves the dye molecules adhering to the surface of the target molecules. The dye’s structure, which includes an azo group (-N=N-), allows it to form bonds with the target molecules, resulting in a change in their color .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the adsorption process. The dye molecules bind to the target molecules, altering their surface properties and resulting in a color change . The downstream effects of this process are largely dependent on the specific application of the dye.

Pharmacokinetics

This suggests that the dye has certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For instance, it can be absorbed onto certain surfaces, distributed throughout a solution, and then removed or “excreted” from the solution through processes like adsorption .

Result of Action

The primary result of this compound’s action is the coloration of the target substance. By binding to the target molecules, the dye imparts its color, resulting in a visible change . Additionally, the dye can be removed from solutions, suggesting potential for reuse and recycling .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the solution can affect the dye’s adsorption capacity . Additionally, the temperature and the presence of other chemicals can also impact the dye’s effectiveness . Understanding these factors is crucial for optimizing the use of this compound in different applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Basic Red 46 is synthesized through a series of chemical reactions involving the coupling of benzylmethylamine with diazonium salts derived from aromatic amines. The process typically involves the following steps:

    Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with benzylmethylamine under controlled pH conditions to form the azo dye.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: Basic Red 46 undergoes various chemical reactions, including:

    Oxidation: The azo bond (-N=N-) can be oxidized to form different products.

    Reduction: The azo bond can be reduced to form aromatic amines.

    Substitution: The aromatic rings in the dye can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are used.

    Substitution: Reagents like halogens, sulfonic acids, and nitro compounds are used under acidic or basic conditions.

Major Products Formed:

Scientific Research Applications

Basic Red 46 has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Basic Red 1: Another azo dye with similar applications but different shade and properties.

    Basic Red 18: Known for its use in textile dyeing with slightly different chemical structure.

    Basic Red 22: Used in similar industries but with different fastness properties.

Uniqueness of Basic Red 46: this compound is unique due to its specific shade, high water solubility, and good dyeing properties. It offers excellent colorfastness and stability under various conditions, making it a preferred choice in many applications .

Properties

IUPAC Name

N-benzyl-4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-methylaniline;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N6.BrH/c1-22(13-15-7-5-4-6-8-15)17-11-9-16(10-12-17)20-21-18-23(2)14-19-24(18)3;/h4-12,14H,13H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYHRPJPCZWZVSR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=[N+](C=N1)C)N=NC2=CC=C(C=C2)N(C)CC3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30879822
Record name C.I. Basic Red 46
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30879822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12221-69-1
Record name Basic Red 46
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12221-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Basic red 46
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012221691
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name C.I. Basic Red 46
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30879822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BASIC RED 46
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58KJM7T349
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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